molecular formula C9H12ClN3 B1520582 N-(4-Chlorobenzyl)-N-methylguanidine CAS No. 46232-80-8

N-(4-Chlorobenzyl)-N-methylguanidine

Cat. No. B1520582
CAS RN: 46232-80-8
M. Wt: 197.66 g/mol
InChI Key: VDTFMYJKEJUYOU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylguanidine (CBG) is a chemical compound that has been used in the synthesis of various drugs and in a range of scientific research applications. It is a white, crystalline solid with a melting point of 75-78°C and a molecular weight of 222.6 g/mol. CBG is a derivative of guanidine, a nitrogen-containing heterocyclic compound. It is used as a reagent in the synthesis of a variety of drugs, including antihistamines, antivirals, and antimalarials. CBG has also found applications in scientific research, particularly in the study of protein-protein interactions and the development of new drugs.

Scientific Research Applications

Mutagenesis and Genetic Studies

N-methyl-N-nitro-N-nitrosoguanidine (nitrosoguanidine), a compound structurally similar to N-(4-Chlorobenzyl)-N-methylguanidine, is extensively used as a powerful mutagen. It enables the induction of multiple mutations, particularly in bacteria like Escherichia coli, aiding in the study of chromosome replication and mutation mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971). This ability makes it a critical tool in genetic engineering and mutagenesis research.

Molecular and Cellular Biology

In molecular and cellular biology, compounds like N-methyl-N-nitro-N-nitrosoguanidine are pivotal in studying DNA interactions and effects on cellular processes. They are known for their role in DNA methylation, a critical factor in understanding mutagenesis and carcinogenesis at the molecular level (Lawley, 1968). The study of these interactions provides valuable insights into cellular responses to genetic changes.

Biochemical Pharmacology and Chemotherapy

Guanidino-containing drugs, like N-(4-Chlorobenzyl)-N-methylguanidine, have significant implications in cancer chemotherapy. They inhibit mitochondrial functions and exhibit unique cytotoxic properties, providing potential pathways for new cancer treatments (Ekelund, Nygren, & Larsson, 2001). These studies contribute to the development of novel anticancer agents and therapeutic strategies.

Development of Novel Pharmacological Agents

Research into guanidine derivatives has led to the discovery and development of novel pharmacological agents. These compounds have various applications, including as catalysts in chemical synthesis and as therapeutic agents in treating diseases like cancer and diabetes (Barcelo, Grenouillat, Senet, & Sennyey, 1990). The versatility of these compounds in different fields highlights their importance in scientific research.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTFMYJKEJUYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660751
Record name N-[(4-Chlorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-N-methylguanidine

CAS RN

46232-80-8
Record name N-[(4-Chlorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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